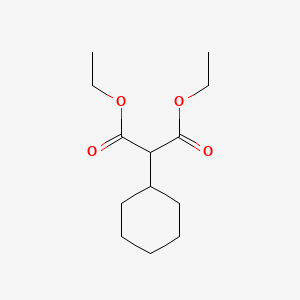

Diethyl 2-cyclohexylmalonate

Vue d'ensemble

Description

Diethyl 2-cyclohexylmalonate is an organic compound with the molecular formula C₁₃H₂₂O₄ and a molecular weight of 242.31 g/mol . It is a diester derivative of malonic acid, where the two ester groups are ethyl groups, and one of the hydrogen atoms on the central carbon is replaced by a cyclohexyl group. This compound is used in various chemical syntheses due to its reactivity and structural properties.

Applications De Recherche Scientifique

Diethyl 2-cyclohexylmalonate is utilized in various fields of scientific research:

Chemistry: It serves as a building block in organic synthesis, particularly in the preparation of substituted malonic acid derivatives.

Biology: Used in the synthesis of biologically active molecules and pharmaceuticals.

Medicine: Investigated for its potential in drug development due to its structural versatility.

Industry: Employed in the production of specialty chemicals and intermediates for various industrial applications

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Diethyl 2-cyclohexylmalonate can be synthesized through the alkylation of diethyl malonate with cyclohexyl halides under basic conditions. The general reaction involves the deprotonation of diethyl malonate using a strong base such as sodium ethoxide, followed by the nucleophilic substitution with cyclohexyl bromide or iodide .

Industrial Production Methods: In an industrial setting, the synthesis of this compound typically involves large-scale alkylation reactions. The process is optimized for high yield and purity, often using continuous flow reactors to maintain consistent reaction conditions and minimize by-products .

Types of Reactions:

Alkylation: this compound can undergo further alkylation reactions at the alpha position to introduce additional substituents.

Hydrolysis: The ester groups can be hydrolyzed under acidic or basic conditions to yield the corresponding diacid.

Decarboxylation: Upon heating, the compound can undergo decarboxylation to form cyclohexylacetic acid.

Common Reagents and Conditions:

Bases: Sodium ethoxide, potassium tert-butoxide.

Acids: Hydrochloric acid, sulfuric acid.

Solvents: Ethanol, tetrahydrofuran.

Major Products:

Cyclohexylacetic acid: Formed through decarboxylation.

Substituted malonates: Formed through further alkylation reactions.

Mécanisme D'action

The mechanism of action of diethyl 2-cyclohexylmalonate in chemical reactions involves the formation of enolates, which are highly reactive intermediates. These enolates can undergo nucleophilic substitution reactions with electrophiles, leading to the formation of new carbon-carbon bonds. The compound’s reactivity is largely due to the electron-withdrawing effects of the ester groups, which stabilize the enolate intermediate .

Comparaison Avec Des Composés Similaires

Diethyl malonate: Lacks the cyclohexyl group, making it less sterically hindered and more reactive in certain reactions.

Cyclohexylacetic acid: Similar in structure but lacks the ester groups, leading to different reactivity and applications.

Diethyl phenylmalonate: Contains a phenyl group instead of a cyclohexyl group, resulting in different electronic and steric properties.

Uniqueness: Diethyl 2-cyclohexylmalonate is unique due to the presence of the cyclohexyl group, which imparts distinct steric and electronic effects. This makes it a valuable intermediate in the synthesis of complex organic molecules, offering a balance between reactivity and stability .

Activité Biologique

Diethyl 2-cyclohexylmalonate is a compound that has garnered attention for its notable biological activities, particularly as an enzyme inhibitor. This article provides a detailed overview of its biological activity, synthesis, and potential applications, supported by relevant research findings and case studies.

This compound is classified as a malonate ester, characterized by the presence of a cyclohexyl group attached to the malonate backbone. The synthesis of this compound typically involves the reaction of diethyl malonate with cyclohexyl bromide in the presence of a base. The efficiency of the synthesis can vary based on factors such as temperature and catalyst choice.

Biological Activity

Enzyme Inhibition

One of the primary biological activities of this compound is its role as an inhibitor of enolase , an enzyme crucial for glycolysis. Inhibition of enolase can disrupt metabolic pathways, which may have implications in both agricultural and medical fields. Research indicates that this compound can alter metabolic profiles in various organisms, making it a subject of interest for further biochemical studies .

Potential Applications

- Agricultural Use : Due to its enzyme inhibitory properties, this compound has been explored for potential applications in pest control as a pesticide.

- Pharmaceutical Research : Its ability to modulate metabolic pathways positions it as a candidate for developing new therapeutic agents targeting metabolic disorders.

Case Study 1: Enzyme Inhibition Effects

A study examining the effects of this compound on enolase activity revealed significant inhibition at varying concentrations. The results demonstrated that higher concentrations led to a more pronounced inhibitory effect, suggesting potential dose-dependent applications in metabolic modulation .

| Concentration (mM) | Enolase Activity (% Inhibition) |

|---|---|

| 0.5 | 20% |

| 1.0 | 45% |

| 2.0 | 75% |

Case Study 2: Metabolic Profiling

Another research effort focused on the impact of this compound on glycolytic pathways in yeast cells. The findings indicated that treatment with this compound resulted in altered levels of key glycolytic intermediates, suggesting a disruption in normal metabolic function .

The mechanism by which this compound exerts its biological effects involves its interaction with various biomolecules. The cyclohexyl ring contributes to the compound's structural stability, while the malonate moiety facilitates enzyme binding through hydrogen bonding and hydrophobic interactions.

Comparative Analysis with Similar Compounds

This compound shares structural similarities with other malonate derivatives but stands out due to its specific enzyme inhibitory properties.

| Compound Name | Structure Type | Key Features |

|---|---|---|

| This compound | Malonate Ester | Enzyme inhibitor, versatile synthetic intermediate |

| Diethyl Malonate | Malonate Ester | Commonly used in synthesis; lacks cyclohexane group |

| Ethyl 2-cyclohexylacetate | Ester | Contains cyclohexane group; different functional group |

| Cyclohexane-1,1-dicarboxylic Acid | Dicarboxylic Acid | No ester functionality; retains cyclohexane structure |

Propriétés

IUPAC Name |

diethyl 2-cyclohexylpropanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H22O4/c1-3-16-12(14)11(13(15)17-4-2)10-8-6-5-7-9-10/h10-11H,3-9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUOPELSDMOAUBM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C1CCCCC1)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H22O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90286654 | |

| Record name | diethyl 2-cyclohexylmalonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90286654 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2163-44-2 | |

| Record name | 2163-44-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=46843 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | diethyl 2-cyclohexylmalonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90286654 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.